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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fura Red, a ratiometric, visible light-
excitable fluorescent indicator used for the quantitative measurement of intracellular calcium
([Caz*]i). We will delve into the core principles of its fluorescence change upon calcium binding,
present key quantitative data, provide detailed experimental methodologies, and illustrate
relevant biological and experimental workflows.

Core Principles of Fura Red Calcium Indication

Fura Red is a fluorescent chelator based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-
N,N,N',N'-tetraacetic acid) structure, which gives it a high selectivity for Ca2* over other divalent
cations like Mg?*. Unlike many calcium indicators that exhibit an increase in fluorescence upon
binding calcium, Fura Red's fluorescence intensity decreases when excited at approximately
488 nm as intracellular calcium concentration rises.[1][2]

The key advantage of Fura Red lies in its ratiometric nature. When bound to Ca?*, its peak
excitation wavelength shifts to a shorter wavelength. This spectral shift allows for the
measurement of fluorescence at two different excitation wavelengths. The ratio of the
fluorescence intensities at these two wavelengths provides a quantitative measure of [Ca2*];
that is largely independent of confounding variables such as dye concentration, cell path
length, and photobleaching.[1][3]
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Common excitation wavelength pairs for ratiometric measurements include 420 nm / 480 nm
and 457 nm / 488 nm.[1][3] For flow cytometry applications, excitation using violet (406 nm)
and green (532 nm) lasers has also been successfully employed.[4] The emission maximum
remains relatively constant at around 640-660 nm.[5][6]

Quantitative Data Presentation

The following tables summarize the key spectral and binding properties of Fura Red. It is
important to note that while spectral characteristics are well-documented, precise photophysical
parameters such as molar extinction coefficient and quantum yield are not as consistently
reported in literature as they are for other dyes like Fura-2.

Table 1: Spectral Properties of Fura Red
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State

Excitation Max
(A_ex)

Emission Max

Description
(A_em)

Ca2*-Free

~471 nm

Fluorescence is

highest in the calcium-
~652 nm free state when

excited near this

wavelength.

Caz*-Bound

~435 nm

Binding to calcium

shifts the excitation
~639 nm )

maximum to a shorter

wavelength.[7]

Ratiometric

Excitations

420 nm /480 nm

A common pair for
~660 nm fluorescence

microscopy.[3]

A pair used for flow

406 nm /532 nm ~660 nm cytometry
applications.[4]
Widely used single
wavelength for non-
ratiometric
Common Excitation 488 nm ~660 nm observation, where

fluorescence

decreases with Ca2+.

[1](2]

Table 2: Calcium Binding Properties of Fura Red
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Parameter Value (in vitro) Value (in situ) Notes

The K_d is a measure
of binding affinity. The
in situ value can be
significantly higher

Dissociation Constant due to interactions

~400 nM 1.1-1.6 yM

(K_d) with the cytoplasmic
environment, as
observed in frog

skeletal muscle fibers.

[8]1°]

This value relates to

the change in volume

upon dissociation of
-21.3 mL/mol - Caz* from the dye,

Mean Reaction

Volume (A dV
(A_dV) which is relevant for

high-pressure

microscopy studies.

Note: Data on Molar Extinction Coefficient (g€), Quantum Yield (®), and Fluorescence Lifetime
(1) for Fura Red are not consistently available in the reviewed literature.

Experimental Protocols

Accurate measurement of [Ca?*]i using Fura Red requires careful attention to dye loading,
imaging, and calibration procedures. The following are representative protocols for
fluorescence microscopy and flow cytometry.

Protocol for Ratiometric Calcium Imaging in Adherent
Cells

This protocol is adapted from standard methods for acetoxymethyl (AM) ester dyes.
Materials:

e Fura Red, AM (cell-permeant form)
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e High-quality, anhydrous Dimethyl sulfoxide (DMSO)

e Pluronic™ F-127

» HEPES-buffered saline solution (HBSS) or other physiological buffer (phenol red-free)
e Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)

e lonomycin (calcium ionophore)

o EGTA (calcium chelator)

e High calcium and zero calcium calibration buffers

Procedure:

» Reagent Preparation:

o Prepare a 1-5 mM stock solution of Fura Red, AM in anhydrous DMSO. Vortex to
dissolve. Store desiccated at -20°C.

o Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO.

o Prepare a working dye loading buffer. Dilute the Fura Red, AM stock solution into
physiological buffer to a final concentration of 1-5 pM. To aid in solubilization, pre-mix the
Fura Red, AM aliquot with an equal volume of the 20% Pluronic F-127 stock solution
before final dilution.

o If using, add probenecid to the final loading buffer (typically 1-2.5 mM).
e Cell Loading:
o Grow adherent cells on coverslips to the desired confluency.
o Remove the culture medium and wash the cells once with the physiological buffer.

o Add the Fura Red loading buffer to the cells and incubate for 30-60 minutes at 37°C in the
dark. The optimal time and concentration should be determined empirically for each cell
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type.

o After incubation, wash the cells two to three times with fresh physiological buffer to remove
extracellular dye.

o Incubate the cells for a further 30 minutes at room temperature to allow for complete de-
esterification of the AM ester by intracellular esterases.

e Imaging:

o Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for
ratiometric imaging.

o Excite the cells alternately at ~420 nm and ~480 nm, and collect the emitted fluorescence
at >620 nm.

o Acquire a baseline fluorescence ratio before applying a stimulus.

o Add the agonist or stimulus of interest and record the change in the fluorescence ratio
over time.

« In Situ Calibration (to convert ratio to [Ca2*]):

o At the end of the experiment, determine the minimum ratio (Rmin) by perfusing the cells
with a zero-calcium buffer containing EGTA (e.g., 5-10 mM) and a low dose of a calcium
ionophore like ionomycin (e.g., 1-5 uM) to deplete intracellular calcium.

o Determine the maximum ratio (Rmax) by perfusing with a high-calcium buffer (e.g., 1-10
mM Caz*) containing the same concentration of ionomycin to saturate the dye with
calcium.

o Calculate the intracellular calcium concentration using the Grynkiewicz equation: **[Ca2*]
=K_d*[(R - Rmin) / (Rmax - R)] * (F_free at A2/ F_bound at A2) ** Where R is the
experimental ratio, K_d is the dissociation constant, and (F_free at A2/ F_bound at A2) is
the ratio of fluorescence intensities at the second excitation wavelength for calcium-free
and calcium-bound dye.
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Protocol for Calcium Flux by Flow Cytometry

This protocol is ideal for measuring responses in cell suspensions and heterogeneous
populations.

Materials:

e Same as for microscopy, but cells will be in suspension.
Procedure:

o Cell Preparation & Loading:

o Prepare a single-cell suspension at a concentration of 1-5 x 108 cells/mL in a physiological
buffer.

o Add Fura Red, AM to a final concentration of 1-5 uM (pre-mixed with Pluronic F-127 as
described above).

o Incubate for 30 minutes at 37°C, protected from light.

o Wash the cells once by centrifugation and resuspend in fresh buffer to remove excess
dye.

o Allow cells to de-esterify for at least 30 minutes at room temperature.
e Flow Cytometry Analysis:
o Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.

o Set up the flow cytometer to excite with violet (~405 nm) and blue/green (~488-532 nm)
lasers and to collect emission in a red channel (~660/20 nm bandpass filter).

o Acquire a baseline signal for 20-30 seconds to establish the resting state ratio.

o Briefly remove the sample tube, add the stimulus (e.g., GPCR agonist, ionomycin), and
immediately re-acquire the sample, recording continuously for several minutes.
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o Analyze the data using kinetics software to plot the ratio of fluorescence intensity from the

two excitation lasers over time.

Mandatory Visualizations
Signaling Pathway: GPCR-Mediated Calcium Release

The diagram below illustrates a canonical Gg-coupled G-protein-coupled receptor (GPCR)
signaling pathway, a common application for Fura Red. Activation of this pathway leads to an
increase in intracellular calcium, which is detected by the indicator.

Plasma Membrane

Click to download full resolution via product page

Caption: GPCR signaling cascade leading to intracellular calcium release measured by Fura
Red.

Experimental Workflow: Ratiometric Imaging

The following diagram outlines the logical flow of a typical ratiometric calcium imaging

experiment using Fura Red.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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